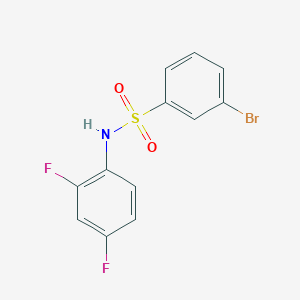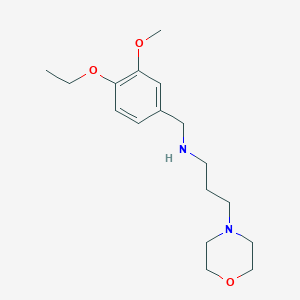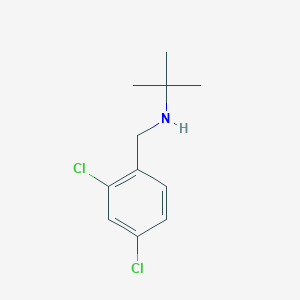
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, also known as BDF, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. BDF has been synthesized using various methods and has been found to have unique properties that make it a valuable tool for scientific investigations.
Mécanisme D'action
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of substrate molecules. This results in a decrease in the rate of the enzyme-catalyzed reaction, which can have various physiological effects. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, with an inhibition constant in the nanomolar range.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several advantages as a tool for scientific investigations. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to perform certain types of experiments.
Orientations Futures
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide scaffold. Another area of interest is the investigation of the effects of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide on other physiological processes, such as ion transport and cell signaling. Additionally, the potential use of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as an anticancer agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. The purity of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein crystallography. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been used as a scaffold for the development of novel inhibitors of other enzymes, such as histone deacetylases and matrix metalloproteinases.
Propriétés
Nom du produit |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H8BrF2NO2S |
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
Clé InChI |
UQABOZXQMKJFCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)




![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)

![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)